Elpetrigine
Overview
Description
Elpetrigine, also known as GW293273 or JZP-4, is a potent calcium and sodium channel blocker . It has been evaluated in patients as an anticonvulsant and mood stabilizer . In animal models, elpetrigine has shown anxiolytic, anticonvulsant, antidepressant, and antimania effects . Jazz Pharmaceuticals is developing elpetrigine for the treatment of mood disorders and epilepsy .
Molecular Structure Analysis
Elpetrigine has the chemical formula C10H7Cl3N4 . Its exact mass is 287.97 and its molecular weight is 289.544 . The elemental analysis shows that it contains Carbon (41.48%), Hydrogen (2.44%), Chlorine (36.73%), and Nitrogen (19.35%) .Physical And Chemical Properties Analysis
Elpetrigine appears as a solid powder . It is soluble in DMSO but not in water . It can be stored at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .Scientific Research Applications
However, to address the spirit of your request related to scientific research applications, I can provide information on a similar sounding and well-documented compound, "Lamotrigine," which is widely studied for its therapeutic applications, primarily in the treatment of epilepsy and bipolar disorder. If "Elpetrigine" was intended to refer to a specific aspect of Lamotrigine's research or another specific compound, please provide further clarification.
Lamotrigine in Scientific Research
Antiepileptic Mechanisms and Neuropharmacological Effects Lamotrigine is a commonly used anticonvulsant with a relatively good adverse-effects profile. Research studies have evaluated its impact on neural modulation, suggesting that it might influence chronic diseases of aging as well as its main use in managing epilepsy and bipolar disorders. An in vitro study aimed to explore biochemical modifications elicited in primary rat astrocyte cultures by treatment with lamotrigine, among other antiepileptics, indicating its significant biologic effects at various concentrations (Pavone & Cardile, 2003).
Impact on Lifespan and Health Span Interestingly, a study on Drosophila melanogaster showed that lamotrigine decreased mortality and increased lifespan, albeit with a reduction in locomotor activity, which presents a critical view on the balance between extending lifespan and maintaining health span (Avanesian et al., 2009).
Role in Pain Management for Spinal Cord Injury Lamotrigine has been investigated for its effectiveness in managing spinal cord injury pain, with a randomized controlled trial indicating its potential benefit, especially in patients with incomplete spinal cord injury, further highlighting the nuanced application of lamotrigine beyond its primary use for epilepsy (Finnerup et al., 2002).
Safety And Hazards
properties
IUPAC Name |
3-(2,3,5-trichlorophenyl)pyrazine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N4/c11-4-1-5(8(13)6(12)2-4)9-10(15)17-7(14)3-16-9/h1-3H,(H4,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXUYJFHOVCRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=NC=C(N=C2N)N)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elpetrigine | |
CAS RN |
212778-82-0 | |
Record name | Elpetrigine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212778820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELPETRIGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X64S9H3ZS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.